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Compound of Interest

Compound Name: Ethyl 3-oxo-2-phenylbutanoate

Cat. No.: B3029130 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 3-oxo-2-phenylbutanoate (CAS No. 5413-05-8) is a β-keto ester of significant interest in

organic synthesis.[1] Its molecular structure incorporates both ketone and ester functional

groups, making it a versatile precursor for a variety of more complex molecules, including

pharmaceutical intermediates.[1] This technical guide provides a comprehensive overview of its

chemical and physical properties, experimental protocols for its synthesis and analysis, and its

applications in research and development.

Chemical and Physical Properties
The fundamental properties of Ethyl 3-oxo-2-phenylbutanoate are summarized below. This

data is essential for its proper handling, storage, and use in experimental settings.
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Property Value

CAS Number 5413-05-8[1][2]

Molecular Formula C₁₂H₁₄O₃[1][2]

Molecular Weight 206.24 g/mol [1][2]

IUPAC Name ethyl 3-oxo-2-phenylbutanoate

Synonyms
Ethyl α-phenylacetoacetate, EAPA, Ethyl 2-

phenylacetoacetate

Physical and Spectroscopic Properties
Property Value

Boiling Point 140-144 °C (at 10 mmHg)[2]

Density 1.085 g/mL[2]

Refractive Index 1.5130[2]

¹³C NMR

Characteristic peaks at approximately δ 201.7

(ketone C=O) and δ 174.0 (ester C=O) have

been noted, confirming the β-ketoester

structure.

Mass Spectrometry

GC-MS analysis shows a molecular ion [M+H]⁺

at m/z 207.1018. The compound is known to

potentially decompose to phenylacetone under

certain GC-MS conditions.[3]

Experimental Protocols
While a single, universally cited synthesis for Ethyl 3-oxo-2-phenylbutanoate is not readily

available in primary literature, a robust synthesis can be achieved through the arylation of ethyl

acetoacetate. The following protocol is a representative example based on established

methodologies for this class of reaction.
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This procedure outlines a plausible, multi-step pathway involving the acylation of a malonate,

followed by phenylation.[1]

Objective: To synthesize Ethyl 3-oxo-2-phenylbutanoate from ethyl acetoacetate.

Reagents and Materials:

Ethyl acetoacetate

Diaryliodonium salt (e.g., diphenyliodonium triflate)

Anhydrous solvent (e.g., Chloroform, CDCl₃)

Silica Gel for column chromatography

Standard laboratory glassware and magnetic stirrer

Procedure:

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve ethyl acetoacetate in the anhydrous solvent.

Addition of Reagents: To the stirred solution, add the diaryliodonium salt. The reaction's

success is often influenced by the electronic properties of the aryl groups on the iodonium

salt.[1]

Reaction Monitoring: The reaction progress can be monitored in real-time using techniques

such as Fourier-transform infrared (FTIR) spectroscopy or by thin-layer chromatography

(TLC).[1]

Work-up: Upon completion, the reaction mixture is quenched, typically with an aqueous

solution. The organic layer is separated, washed with brine, and dried over an anhydrous

drying agent like sodium sulfate.

Purification: The solvent is removed under reduced pressure. The crude product is then

purified using flash column chromatography on silica gel to yield the pure Ethyl 3-oxo-2-
phenylbutanoate.
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Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard

analytical techniques:

NMR Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the

molecular structure. The presence of keto-enol tautomers can be identified by distinct signals

in the NMR spectrum.

Mass Spectrometry: GC-MS or LC-MS can be used to confirm the molecular weight of the

compound.[1] High-resolution mass spectrometry (HRMS) can further validate the molecular

formula.[1]

IR Spectroscopy: An IR spectrum will show characteristic absorption bands for the carbonyl

groups of the ketone and ester functionalities.

Chemical Reactivity and Applications
Ethyl 3-oxo-2-phenylbutanoate is a valuable intermediate in organic synthesis due to its

multiple reactive sites.

Key Reactions
Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary

alcohol using reducing agents like sodium borohydride. More potent agents such as lithium

aluminum hydride may also reduce the ester group if not used under carefully controlled

stoichiometric conditions.[1]

Hydrolysis and Decarboxylation: Under acidic conditions, β-keto esters can be hydrolyzed

and subsequently decarboxylated. Heating Ethyl 3-oxo-2-phenylbutanoate under acidic

conditions can lead to the formation of phenylacetone (P2P).[3]

Cross-Coupling Reactions: The molecule can participate in various cross-coupling reactions,

leveraging its reactive functional groups to build more complex molecular architectures.[1]
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Precursor for Pharmaceutical Synthesis: This compound serves as a key building block in

the synthesis of various organic molecules, some of which are investigated for their

therapeutic properties. While structurally related compounds are precursors to Angiotensin-

Converting Enzyme (ACE) inhibitors, the primary documented use of Ethyl 3-oxo-2-
phenylbutanoate itself is as a versatile synthetic intermediate.[1]

Precursor in Illicit Drug Synthesis: It is important to note that Ethyl 3-oxo-2-
phenylbutanoate (also known as EAPA) is a known precursor in the illicit manufacture of

phenylacetone (P2P), which is a key intermediate for amphetamine and methamphetamine.

[3] Its handling and sale are subject to regulatory oversight in many jurisdictions.

Biological Activity and Signaling Pathways
Currently, there is no significant scientific literature describing direct biological activity or a role

in specific signaling pathways for Ethyl 3-oxo-2-phenylbutanoate itself. Its importance in the

life sciences is primarily as an intermediate for the synthesis of other biologically active

molecules. For instance, derivatives of its structural isomer, ethyl 3-oxo-4-phenylbutanoate,

have been investigated for the synthesis of inhibitors of gene expression mediated by AP-1 and

NF-κB.
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Diagram 1: Synthesis and Purification Workflow
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Caption: A logical workflow for the synthesis and purification.
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Key Chemical Transformations

Diagram 2: Key Chemical Transformations

Reduction Hydrolysis & Decarboxylation

Ethyl 3-oxo-2-phenylbutanoate

Ethyl 3-hydroxy-2-phenylbutanoate

  NaBH4 or LiAlH4

Phenylacetone (P2P)

  H3O+, Heat

Click to download full resolution via product page

Caption: Major reactions of Ethyl 3-oxo-2-phenylbutanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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